1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
1,3,9-trimethyl-7-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(19-17(24)22(3)20-12)21(2)18(26)23(16(14)25)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKMSBTJRRYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential biological activities that are of significant interest in medical and pharmaceutical research. Its unique molecular structure suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 352.398 g/mol. The IUPAC name for this compound is 1,3,9-trimethyl-7-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. This structure includes a triazino-purine core which is known to exhibit a variety of biological activities.
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of various purine derivatives against cancer cell lines. For instance:
- Cytotoxicity against Tumor Cells : Compounds similar to 1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine have shown promising results in inhibiting the growth of various cancer cell lines. The IC50 values for related compounds range from 0.01 to 10 µM against leukemia and colorectal cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | 4T1 (Murine Mammary Carcinoma) | 0.01 |
| Compound B | COLO201 (Human Colorectal Adenocarcinoma) | 0.1 |
| Compound C | SNU-1 (Human Gastric Adenocarcinoma) | 0.3 |
Antiviral Activity
The antiviral properties of purine derivatives have been documented extensively. In particular:
- Inhibition of Hepatitis C Virus (HCV) : Some purine derivatives have exhibited significant antiviral activity against HCV with EC90 values ranging from 0.1 to 1 µM . This suggests that the compound may also possess similar antiviral properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Purines often interact with enzymes involved in nucleotide metabolism. For example, inhibition of adenosine deaminase (ADA) has been noted with IC50 values around 1.7 µM . This inhibition can lead to increased levels of adenosine which may have therapeutic implications in cancer treatment.
Study on Cytotoxicity
In a systematic screening conducted on various purine derivatives:
- Selectivity Against Cancer Cells : A study found that certain derivatives showed selective cytotoxicity towards tumor cells compared to normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
Structural Modifications
Research has indicated that modifications to the purine structure can enhance biological activity:
Scientific Research Applications
Structural Characteristics
The compound features a unique [1,2,4]triazino[3,4-f]purine core , which is known for its diverse biological activities. The presence of methyl and phenethyl groups enhances its potential interactions with biological targets. Its molecular formula is with a molecular weight of 445.91 g/mol.
Anticancer Properties
Research indicates that compounds similar to 1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibit anticancer properties. These compounds may act as antagonists or modulators of cellular processes such as DNA and RNA synthesis.
Case Study: Inhibition of Cancer Cell Proliferation
A comparative study involving various cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer) demonstrated significant inhibition with IC50 values ranging from 0.67 µM to 1.18 µM for structurally related compounds. This suggests that the target compound may have similar biological activity.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | [Source] |
| Compound B | MCF7 | 0.87 | [Source] |
| Target Compound | Various | TBD | This Study |
Neuroprotective Applications
The compound has also been studied for its potential neuroprotective effects. Similar triazole-pyrimidine hybrid compounds have shown promising results in reducing neuroinflammation and protecting against neuronal cell death.
Summary of Research Findings
The research surrounding this compound indicates significant potential in both anticancer and neuroprotective applications. Ongoing studies are necessary to elucidate the specific mechanisms of action and to further explore its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires multi-step protocols involving cyclization, alkylation, and functional group protection. A trial-and-error approach is inefficient; instead, adopt statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) while minimizing experimental runs. For example, fractional factorial designs can identify critical variables impacting yield and purity . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen feasible pathways and reduce synthesis time .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry. Compare chemical shifts with similar triazino-purine derivatives (e.g., 3,7-dimethyl-9H-purine-2,6,8-trione analogs) .
- HPLC/LC-MS : Detect impurities (e.g., by-products from incomplete alkylation) using reverse-phase chromatography with UV/Vis or high-resolution mass spectrometry .
- X-ray crystallography : Resolve crystal structures to validate the fused triazine-purine core and substituent orientation .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : By-products often arise from incomplete methylation (e.g., residual -NH groups) or competing cyclization pathways. To address this:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
- Purification : Employ gradient elution in preparative HPLC or crystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the target compound .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide catalyst selection?
- Methodological Answer :
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for key reactions (e.g., triazine ring formation) to identify energetically favorable pathways .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions or nucleophilic attacks. For example, assess the phenethyl group’s electronic effects on the purine-dione core .
- Machine learning (ML) : Train models on existing triazino-purine reaction datasets to recommend optimal catalysts (e.g., Pd/C for deprotection or Lewis acids for cyclization) .
Q. What experimental strategies can resolve contradictions in reaction kinetics data?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated reagents to distinguish between rate-determining steps (e.g., proton transfer vs. bond formation) .
- Microreactor systems : Perform high-throughput kinetic studies under controlled flow conditions to isolate temperature or concentration dependencies .
- Multivariate analysis : Apply principal component analysis (PCA) to decouple confounding variables (e.g., solvent polarity vs. catalyst concentration) in kinetic datasets .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., phenethyl to benzyl or cyclohexylethyl groups) and assess bioactivity via enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) .
- Molecular docking : Screen the compound against protein databases (e.g., PDB) to prioritize targets. For example, the purine-dione moiety may mimic ATP in kinase binding pockets .
- In vitro models : Test cytotoxicity and selectivity in cancer cell lines (e.g., MCF-7, HeLa) while correlating results with substituent electronic profiles (Hammett constants) .
Q. What methodologies enable the study of degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to stress conditions (pH extremes, UV light, oxidative agents) and analyze degradation products via LC-MS/MS .
- Metabolite profiling : Use hepatic microsome assays (e.g., human S9 fractions) to identify phase I/II metabolites and assess metabolic stability .
- Computational prediction : Apply software like ADMET Predictor™ to estimate hydrolysis susceptibility or cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
